Benzenecarbothioyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

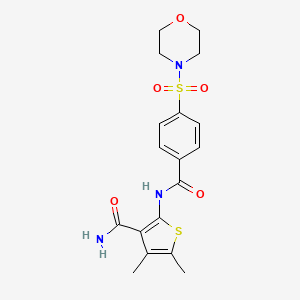

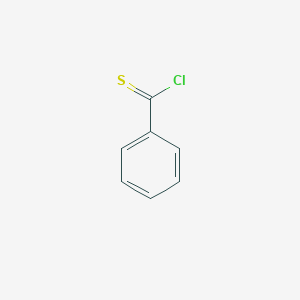

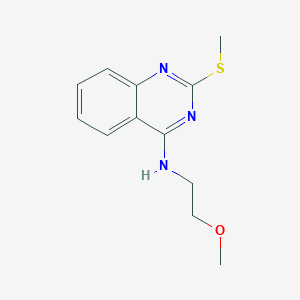

Benzenecarbothioyl chloride, also known as 2-thiophenoyl chloride, is a chemical compound with the molecular formula C7H5ClS . It has an average mass of 156.633 Da and a monoisotopic mass of 155.980042 Da .

Molecular Structure Analysis

The molecular structure of Benzenecarbothioyl chloride consists of a benzene ring attached to a carbonyl group (C=O) and a sulfur-chloride group (S-Cl) .Physical And Chemical Properties Analysis

Benzenecarbothioyl chloride is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

Reactivity and Solvolysis in Microemulsions

Benzenecarbothioyl chloride, also known as benzoyl chloride, shows significant reactivity in nonionic microemulsions. The solvolysis reactivity of benzoyl chlorides in these environments varies based on the electron-withdrawing or donating character of substituents. This reactivity has potential applications as indicators of system properties in microemulsions, offering insights into modifications in interface properties of these systems (Cabaleiro-Lago et al., 2005).

Synthesis of High-Performance Polymers

The reaction between benzoyl chloride and aniline is instrumental in producing high-performance polymers and chemicals. A study developed a microstructured chemical system to carry out this reaction, providing a deeper understanding of its kinetics, which is crucial for optimizing operating conditions in industrial applications (Wang et al., 2015).

Modification of Coal Tar Pitch

Benzoyl chloride has been used for the autocatalytic modification of coal tar pitch, impacting the structure of char formed by the modified pitch. This modification leads to improvements in the softening point, coking value, and β-resin content, indicating potential applications in materials science (Cao et al., 2015).

Derivatization in Liquid Chromatography-Mass Spectrometry

Benzoyl chloride derivatization is used in liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals. This method enables robust monitoring of multiple analytes and can be applied to diverse matrices, indicating its importance in biochemical and neurological research (Wong et al., 2016).

Industrialized Production

The synthesis process of benzoyl chloride, starting from toluene, has been improved for industrialized production. This new process features shorter reaction times, easy control, lower raw material costs, and higher yield, making it significant for large-scale industrial applications (Jian, 2008).

Catalysis and Organic Synthesis

In organic synthesis, benzoyl chlorides react efficiently in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This process is crucial for the synthesis of complex organic compounds, highlighting its role in catalysis and chemical synthesis (Yasukawa et al., 2002).

Surface Chemistry Studies

Benzoyl chloride plays a role in surface chemistry studies, such as examining the interactions of benzalkonium chloride with films of meibum, corneal cells lipids, and whole tears. These studies are crucial for understanding the surface chemistry of ophthalmic formulations (Georgiev et al., 2011).

Microviscosity and Hydration Studies

Benzoyl chloride is used in studies exploring the molecular mechanisms associated with diffusion-controlled reactions at polymer hydration regions. These studies are significant for understanding solvolysis reactions and the impact of microviscosity and hydration on them (Verma et al., 2009).

Safety and Hazards

特性

IUPAC Name |

benzenecarbothioyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUYNGXMQRGJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenecarbothioyl chloride | |

CAS RN |

3335-22-6 |

Source

|

| Record name | benzenecarbothioyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2454260.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)

![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)

![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)

![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)